molecular formula C11H17NOS2 B2727504 N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide CAS No. 666699-50-9

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide

Cat. No.: B2727504
CAS No.: 666699-50-9
M. Wt: 243.38
InChI Key: ZTWMHMRCGQOATJ-UHFFFAOYSA-N
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Description

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction between thiophene-2-carboxylic acid and 2-tert-butylsulfanylethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, nitric acid

Major Products Formed

Scientific Research Applications

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is involved in nucleotide biosynthesis. This inhibition can disrupt DNA and RNA synthesis, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide is unique due to the presence of the tert-butylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS2/c1-11(2,3)15-8-6-12-10(13)9-5-4-7-14-9/h4-5,7H,6,8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWMHMRCGQOATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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